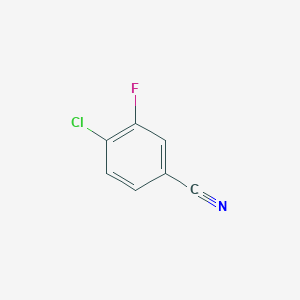

4-Chloro-3-fluorobenzonitrile

Description

Historical Context of Halogenated Benzonitriles Research

The study of halogenated aromatic compounds has a rich history, with early research focusing on their synthesis and fundamental reactivity. Investigations into the behavior of halogenated benzonitriles, in particular, have evolved significantly over the decades. Early 20th-century research laid the groundwork for understanding the electronic effects of halogen substituents on aromatic rings. By the 1970s, detailed electrochemical studies were being conducted on the formation and decomposition of halogenated benzonitrile (B105546) anion radicals, providing deeper insights into their redox properties. acs.org

The 1980s and 1990s saw a surge in research focused on the practical applications of these compounds. Studies from this era explored the displacement of halogens with various nucleophiles, a key reaction for building more complex molecular architectures. acs.org The development of new synthetic methods, such as efficient halogen-exchange (HALEX) reactions, was a major focus. For instance, research demonstrated the conversion of dichlorobenzonitriles to their fluorinated counterparts, a process in which compounds like 4-chloro-3-fluorobenzonitrile were identified as key intermediates. audreyli.com This period also saw the expansion of their use in applied fields, with the development history of herbicides being notably linked to innovations in halogenated benzonitrile chemistry. google.com The fundamental understanding of the halogen bond, an attractive interaction involving a halogen atom, has also been a subject of study for nearly two centuries, further contextualizing the behavior of these molecules in supramolecular chemistry. nih.gov

Strategic Importance in Organic Synthesis and Medicinal Chemistry

This compound holds considerable strategic importance as a versatile building block in both organic synthesis and medicinal chemistry. chemimpex.com Its value stems from the unique combination of the nitrile group and the two different halogen substituents, which can be selectively manipulated or used to tune the properties of a target molecule.

In organic synthesis, it is primarily used as an intermediate. innospk.com The chlorine atom can be replaced through nucleophilic aromatic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form heterocyclic systems. innospk.comsmolecule.com A particularly significant application is its role as a transient intermediate in halogen-exchange fluorination reactions to produce difluorobenzonitriles, such as 3,4-difluorobenzonitrile (B1296988). audreyli.com

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. smolecule.com this compound provides a reliable scaffold for introducing a chloro-fluoro substitution pattern into potential therapeutic agents. This structural motif is found in molecules developed for various therapeutic areas, including anticancer and anti-inflammatory drugs. chemimpex.com The compound's ability to serve as a precursor for novel therapeutic agents makes it a valuable tool for researchers in drug discovery. chemimpex.com

Overview of Key Research Domains

Research involving this compound and its isomers spans several key scientific domains, reflecting its versatility and utility.

Pharmaceutical Development : This is a primary research area where the compound is used as a key intermediate in the synthesis of pharmaceuticals. chemimpex.commyskinrecipes.com It is particularly noted for its application in developing anti-cancer and anti-inflammatory drugs, where the specific halogenation pattern can enhance therapeutic efficacy. chemimpex.comchemimpex.com

Agrochemical Synthesis : The compound is employed in the formulation of modern agrochemicals, including herbicides, fungicides, and pesticides. chemimpex.comchemimpex.commyskinrecipes.com Its structure contributes to the efficacy and selectivity of active ingredients designed to target specific weeds or pests. myskinrecipes.com

Material Science : this compound finds applications in the synthesis of specialty polymers, resins, and other advanced materials. chemimpex.commyskinrecipes.com The incorporation of this fluorinated building block can impart enhanced thermal stability and chemical resistance to the final materials. chemimpex.com It is also explored for creating materials with specific electronic or optical properties. smolecule.com

Organic Synthesis and Catalysis : A significant amount of research focuses on the reactions of this compound itself. This includes optimizing its synthesis via halogen-exchange reactions, often using alkali metal fluorides and phase transfer catalysts in aprotic polar solvents. Its reactivity in nucleophilic substitution and other transformations continues to be a subject of study for creating complex molecules. innospk.com

Environmental Science : The environmental fate of halogenated aromatics is an area of active research. Studies on the anaerobic microbial transformation of halogenated benzonitriles by organisms like Dehalococcoides mccartyi contribute to understanding their bioremediation and natural attenuation pathways. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 110888-15-8 | matrixscientific.com |

| Molecular Formula | C₇H₃ClFN | matrixscientific.com |

| Molecular Weight | 155.56 g/mol | matrixscientific.com |

| Appearance | White to almost white powder/crystal | chemimpex.com |

| Melting Point | 79-81 °C | matrixscientific.com |

| InChI Key | VAHXXQJJZKBZDX-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Key Synthetic Reactions and Intermediates

| Reaction Type | Description | Key Reagents & Conditions | References |

| Halogen-Exchange (Synthesis) | Synthesis of this compound from 3,4-dichlorobenzonitrile (B1293625). | Potassium fluoride (B91410) (KF), phase transfer catalyst (e.g., Tetraphenylphosphonium (B101447) bromide), in an aprotic solvent (e.g., DMSO, DMI) at elevated temperatures. | audreyli.com |

| Halogen-Exchange (Further Reaction) | Conversion of this compound to 3,4-difluorobenzonitrile. | Potassium fluoride (KF) under reflux conditions. | |

| Nucleophilic Aromatic Substitution | The chlorine or fluorine atom is replaced by other nucleophiles. | Common reagents include sodium methoxide (B1231860) or potassium tert-butoxide. |

Table 3: Summary of Key Research Applications

| Application Domain | Specific Use | References |

| Medicinal Chemistry | Intermediate for anticancer and anti-inflammatory agents. | chemimpex.com |

| Agrochemicals | Building block for herbicides, insecticides, and fungicides. | chemimpex.comchemimpex.commyskinrecipes.com |

| Material Science | Synthesis of specialty polymers and resins with enhanced thermal/chemical resistance. | chemimpex.commyskinrecipes.com |

| Organic Synthesis | Versatile reagent and building block for creating complex organic molecules. | innospk.comchemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZQVECNESCSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371427 | |

| Record name | 4-Chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110888-15-8 | |

| Record name | 4-Chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 3 Fluorobenzonitrile

Halogen Exchange Reactions for Fluorination

The synthesis of 4-chloro-3-fluorobenzonitrile is prominently achieved through a halogen exchange (Halex) reaction. This process involves the substitution of a chlorine atom with a fluorine atom on an aromatic ring. A common starting material for this synthesis is 3,4-dichlorobenzonitrile (B1293625). audreyli.comresearchgate.net The Halex reaction is a cornerstone in the industrial production of various fluoroaromatic compounds. wikipedia.org

Exploration of Alkali Metal Fluoride (B91410) Reactants (e.g., KF)

Potassium fluoride (KF) is a widely utilized and cost-effective fluorinating agent for the synthesis of this compound. audreyli.comresearchgate.netresearchgate.net The effectiveness of KF is significantly influenced by its physical properties, such as particle size and surface area. researchgate.net Spray-dried potassium fluoride, with its smaller particle size (10-20 µm) and larger surface area (1.3 m²/g), demonstrates superior fluorinating power compared to calcined KF. researchgate.net This enhanced reactivity leads to higher yields and selectivity in the fluorination process. researchgate.net The use of anhydrous or azeotropically dried KF is also crucial to minimize side reactions and improve efficiency. researchgate.net While other alkali metal fluorides like cesium fluoride (CsF) and rubidium fluoride can also be used, KF remains a popular choice due to its availability and economic advantages. google.com

Role of Phase Transfer Catalysts in Reaction Efficiency

Phase transfer catalysts (PTCs) play a pivotal role in enhancing the efficiency of the halogen exchange reaction for producing this compound. alfachemic.com These catalysts facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction with the aryl chloride occurs. operachem.com Quaternary phosphonium (B103445) salts, such as tetraphenylphosphonium (B101447) bromide (Ph₄PBr), are particularly effective catalysts for this transformation. audreyli.comresearchgate.net They exhibit good thermal stability and the quaternary phosphonium ion (PR₄⁺) has a strong ability to bind with the fluoride ion (F⁻), thereby increasing the reaction rate and yield. alfachemic.com The use of PTCs can help to overcome the low solubility of potassium fluoride in the aprotic solvents typically used for these reactions. researchgate.net Other types of PTCs, including quaternary ammonium (B1175870) salts and crown ethers, have also been explored to improve the fluorination ability of alkali metal fluorides. researchgate.netecust.edu.cn

Impact of Aprotic Dipolar Solvents on Reaction Pathways

The choice of solvent is critical in the synthesis of this compound via the Halex reaction. Aprotic dipolar solvents are the preferred medium because they can dissolve the reactants and facilitate the nucleophilic aromatic substitution mechanism. acs.orgnih.gov Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are commonly employed. wikipedia.org These solvents solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and thus more nucleophilic. nih.gov The use of 1,3-dimethylimidazolidine-2-one (DMI) as a solvent has been shown to be effective, particularly in combination with a phase transfer catalyst at reflux temperatures. audreyli.comresearchgate.net The selection of the solvent can significantly impact the reaction rate, yield, and the formation of byproducts. audreyli.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are manipulated include temperature, reaction time, and the molar ratios of reactants and catalysts. The reaction is typically carried out at elevated temperatures, often between 140°C and 220°C. google.com The reaction time can vary depending on the specific conditions, but it is often monitored to ensure the completion of the reaction and to minimize the formation of the subsequent product, 3,4-difluorobenzonitrile (B1296988). audreyli.com The molar ratio of potassium fluoride to the starting material, 3,4-dichlorobenzonitrile, is generally in excess to drive the reaction forward. google.com The amount of phase transfer catalyst is typically a small fraction of the starting material. oup.com For instance, a study demonstrated that reacting 3,4-dichlorobenzonitrile with potassium fluoride in the presence of tetraphenylphosphonium bromide in DMI solvent at reflux can yield up to 84% of this compound.

The following table summarizes the optimized conditions for the synthesis of this compound from 3,4-dichlorobenzonitrile:

| Parameter | Condition | Reference |

| Starting Material | 3,4-dichlorobenzonitrile | |

| Fluorinating Agent | Potassium Fluoride (KF) | |

| Catalyst | Tetraphenylphosphonium bromide (Ph₄PBr) | |

| Solvent | 1,3-dimethylimidazolidine-2-one (DMI) | |

| Temperature | Reflux (140-220°C) | |

| Yield | Up to 84% |

Mechanistic Elucidation of Halogen-Exchange Processes

The halogen exchange reaction for the synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAᵣ) mechanism. In this process, the fluoride ion (F⁻), a nucleophile, attacks the carbon atom bonded to a chlorine atom on the aromatic ring of 3,4-dichlorobenzonitrile. The presence of the electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

The reaction is believed to proceed through the formation of a Meisenheimer complex, a negatively charged intermediate, which then expels the chloride ion to form the final product. The phase transfer catalyst facilitates the availability of the fluoride ion in the organic phase to initiate the nucleophilic attack. The reaction is regioselective, with the chlorine at the 4-position being preferentially substituted by fluorine. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrile group more effectively when the attack occurs at the para position. This compound is often observed as a key intermediate in the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile, indicating a stepwise substitution process. audreyli.comresearchgate.netresearchgate.netresearchgate.net

Alternative Synthetic Routes to this compound

While the Halex reaction is the most common method, other synthetic strategies can be employed to produce this compound. One alternative involves the diazotization of a corresponding aniline (B41778) derivative followed by a Sandmeyer-type reaction. For instance, starting from an appropriately substituted aminobenzonitrile, the amino group can be converted to a diazonium salt, which is then displaced by a halogen.

Another potential route could involve the direct chlorination of 3-fluorobenzonitrile (B1294923). However, this reaction may lead to a mixture of isomers, requiring careful control of reaction conditions to achieve the desired regioselectivity. The synthesis of the precursor, 3-fluorobenzonitrile, can be achieved through methods like the fluorodenitration of 3-nitrobenzonitrile (B78329) using potassium fluoride and a phase transfer catalyst. chemicalbook.com Furthermore, multi-step synthetic sequences involving the introduction of the nitrile, chloro, and fluoro substituents onto the benzene (B151609) ring through various functional group transformations can also be designed.

Industrial Synthesis Considerations and Scalability Studies

The industrial production of this compound is primarily driven by its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.commyskinrecipes.com Consequently, scalable and economically viable synthetic routes are of paramount importance. The predominant method employed at an industrial scale is the halogen exchange (Halex) reaction, specifically the fluorination of 3,4-dichlorobenzonitrile.

The large-scale synthesis focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of fluorinating agent, solvent, catalyst, and reaction temperature, as well as the implementation of advanced process technologies like continuous flow reactors.

One of the common industrial synthesis routes involves the reaction of 3,4-dichlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride. This reaction is typically conducted in a high-boiling point aprotic dipolar solvent. To enhance the reaction rate and efficiency, a phase transfer catalyst is often utilized. Research has shown that this compound can be a significant intermediate in the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile. audreyli.com

For industrial applications, process optimization is crucial. Patent literature describes processes that aim to improve efficiency by, for example, carrying out the reaction with minimal or no solvent. google.com The reaction temperature is a critical parameter and is generally maintained in the range of 80 to 220°C. google.com The molar ratios of the reactants and catalyst are also carefully controlled to ensure high conversion and selectivity. For instance, the molar ratio of the catalyst to the starting chlorinated benzonitrile (B105546) can be less than or equal to 1:8, with preferred ranges between 1:10 and 1:50 for cost-effectiveness. google.com

The table below outlines typical parameters for the industrial synthesis of this compound via the halogen exchange reaction.

| Parameter | Details | Source(s) |

| Starting Material | 3,4-Dichlorobenzonitrile | audreyli.com |

| Fluorinating Agent | Potassium Fluoride (KF) | audreyli.com |

| Solvent | Aprotic dipolar solvents (e.g., DMSO, 1,3-dimethylimidazolidine-2-one (DMI)) | audreyli.com |

| Catalyst | Phase transfer catalyst (e.g., Tetraphenylphosphonium bromide) | audreyli.com |

| Temperature | 80 - 220°C | google.com |

| Reported Yield | Up to 84% |

Further scalability is achieved through the use of continuous flow reactors. This modern approach to chemical manufacturing allows for better control over reaction parameters such as temperature and mixing, leading to enhanced yield, higher purity, and reduced reaction times compared to traditional batch processing. The use of protective atmospheres, such as nitrogen or argon, can also be employed to prevent side reactions and ensure product quality. google.com

The following table provides a comparative overview of different catalytic systems and conditions reported for the synthesis, highlighting the focus on optimization for industrial-scale production.

| Catalyst System | Solvent | Temperature | Key Findings | Source(s) |

| Tetraphenylphosphonium bromide | 1,3-dimethylimidazolidine-2-one (DMI) | Reflux (140–220°C) | Yields up to 84% of this compound. | |

| Quaternary ammonium compound with alkoxypolyoxyalkyl radical | Minimal or no solvent | 120 - 170°C | Aims to increase reaction rate and yield while minimizing byproducts. | google.com |

| Tetraphenylphosphonium bromide | 1,3-dimethylimidazolidine-2-one (DMI) | 225°C | Identified as a key intermediate in the formation of 3,4-difluorobenzonitrile. | audreyli.com |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 3 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNA Ar) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the case of 4-chloro-3-fluorobenzonitrile, both the nitrile group and the halogen atoms activate the ring towards nucleophilic attack.

Regioselectivity and Chemoselectivity in Substitution

The presence of two different halogen atoms on the benzene (B151609) ring of this compound raises questions of regioselectivity and chemoselectivity in SNAr reactions. The position of nucleophilic attack is influenced by the electronic and steric effects of the substituents. The nitrile group, being a strong electron-withdrawing group, activates the positions ortho and para to it. In this molecule, the chlorine atom is at the para-position (C4) and the fluorine atom is at the meta-position (C3) relative to the nitrile group.

Generally, in nucleophilic aromatic substitution reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by more electronegative substituents. masterorganicchemistry.com

However, the specific substitution pattern of this compound can lead to different outcomes. For instance, in halogen-exchange reactions, such as the conversion to 3,4-difluorobenzonitrile (B1296988) using potassium fluoride (B91410) (KF), the chlorine atom at the 4-position is displaced. This suggests that under these conditions, the para-position to the nitrile group is more activated for nucleophilic attack.

Kinetics and Thermodynamic Control of Reactions

The outcome of SNAr reactions can be influenced by kinetic and thermodynamic factors. Reaction conditions such as temperature, solvent, and the nature of the nucleophile play a crucial role. For example, in the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile (B1293625), this compound is a key intermediate. audreyli.com The reaction can be optimized to favor the formation of the desired product by controlling the reaction temperature and time. Lowering the temperature and shortening the reaction time can help isolate the intermediate before further reaction occurs.

The choice of solvent is also critical. Aprotic dipolar solvents like 1,3-dimethylimidazolidine-2-one (DMI) or sulfolane (B150427) are often used to facilitate these reactions. audreyli.com The use of phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, can enhance the rate and yield of the reaction by improving the solubility of the nucleophile in the organic solvent.

Functional Group Tolerance in Substitution Reactions

Nucleophilic aromatic substitution reactions on this compound can be performed in the presence of various other functional groups. The tolerance of these groups depends on their reactivity towards the nucleophile and the reaction conditions. The nitrile group itself is generally stable under many SNAr conditions but can undergo transformations under strongly acidic or basic conditions.

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can be converted into other important functionalities, such as amines and carboxylic acids.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. The hydrolysis of this compound would yield 4-chloro-3-fluorobenzoic acid or 4-chloro-3-fluorobenzamide. synquestlabs.com The reaction conditions determine the final product; partial hydrolysis leads to the amide, while complete hydrolysis gives the carboxylic acid. researchgate.net These derivatives are also important intermediates in organic synthesis.

The hydrolysis of nitriles can be influenced by the pH of the medium, the concentration of reagents, and the temperature. researchgate.net For instance, base-catalyzed hydrolysis typically proceeds via the formation of an intermediate amide.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is substituted with three electron-withdrawing groups: a cyano (-CN) group, a fluorine (-F) atom, and a chlorine (-Cl) atom. These substituents significantly influence the molecule's reactivity towards electrophilic aromatic substitution (EAS). All three groups deactivate the ring, making EAS reactions considerably more challenging compared to benzene.

The directing effects of these substituents determine the regioselectivity of any potential substitution. The cyano group is a meta-director, while the halogen atoms (fluorine and chlorine) are ortho-, para-directors. The positions on the aromatic ring are numbered relative to the cyano group at C1.

Cyano group (-CN) at C1: Directs incoming electrophiles to the C3 and C5 positions. However, C3 is already substituted. Therefore, the -CN group directs towards C5.

Fluoro group (-F) at C3: Directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). With C4 already substituted, the directing influence is towards C2 and C6.

Chloro group (-Cl) at C4: Directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C6). With C3 already substituted, the directing influence is towards C5 and C6.

The cumulative effect of these groups suggests that positions C2, C5, and C6 are the potential sites for electrophilic attack. Position C2 is sterically hindered by the adjacent cyano and fluoro groups. The directing effects of both the fluoro and chloro groups reinforce substitution at the C6 position. The chloro group also directs to C5, which is also meta to the cyano group.

| C6 | - | Para (Activating) | Ortho (Activating) | Most Likely |

Due to the strong deactivating nature of the ring, Friedel-Crafts alkylation and acylation reactions are generally not feasible on this compound. libretexts.org The Lewis acid catalyst required for these reactions would likely coordinate with the lone pairs on the nitrile nitrogen and halogen atoms, further deactivating the ring. libretexts.org

Research on analogous compounds provides insight into the likely regioselectivity. For example, the nitration of 3-chloro-4-fluorobenzoic acid, which has a similar substitution pattern, yields 3-chloro-4-fluoro-6-nitrobenzoic acid. google.com This strongly suggests that nitration of this compound under forcing conditions (e.g., strong acid mixtures) would result in the electrophile adding to the C6 position, yielding 4-chloro-3-fluoro-6-nitrobenzonitrile .

Redox Chemistry of the Benzonitrile (B105546) Core

The redox chemistry of this compound involves reactions at both the nitrile functional group and the aromatic ring system.

Reduction Reactions

The nitrile group and the halogenated aromatic ring can undergo reduction under different conditions.

Reduction of the Nitrile Group: The cyano group can be readily reduced to a primary amine, yielding (4-chloro-3-fluorophenyl)methanamine. This transformation is a common strategy in organic synthesis. Standard reduction methods include catalytic hydrogenation and chemical reduction with metal hydrides. google.com Catalytic hydrogenation is often carried out using catalysts like Raney nickel or Raney cobalt under hydrogen pressure. google.com

Table 2: Representative Conditions for Nitrile Group Reduction

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel or Raney Cobalt catalyst, non-polar solvent (e.g., toluene), 80-170 °C, 1-5 hours | (4-chloro-3-fluorophenyl)methanamine | google.com |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) in an ether solvent | (4-chloro-3-fluorophenyl)methanamine | google.com |

Reduction of the Aromatic Core: The electron-deficient aromatic ring of this compound is susceptible to electrochemical reduction. Studies on similar compounds, such as 4-fluorobenzonitrile, show that electrochemical reduction leads to the formation of a radical anion. researchgate.net This highly reactive intermediate can then undergo further reactions, most notably the cleavage of a carbon-halogen bond. researchgate.net In the case of this compound, this could result in either defluorination or dechlorination, leading to the formation of various dehalogenated benzonitrile derivatives. The specific outcome would depend on the electrode potential and the reaction conditions.

Oxidation Reactions

The aromatic ring of this compound is highly electron-deficient due to the presence of three electron-withdrawing substituents. This makes the ring itself resistant to oxidative degradation under typical conditions.

The primary oxidation reaction associated with this molecule involves the nitrile functional group. The carbon atom of the nitrile group is at a +3 oxidation state and can be oxidized through hydrolysis to a carboxylic acid. This reaction converts this compound into 4-chloro-3-fluorobenzoic acid . google.cominnospk.com This hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat. For instance, a related compound, 3-chloro-4-fluorobenzonitrile (B37791), can be hydrolyzed to 3-chloro-4-fluorobenzoic acid, indicating this is a viable pathway. google.com

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Fluorobenzonitrile

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful tool for probing the molecular structure of 4-Chloro-3-fluorobenzonitrile. These experimental methods, when coupled with theoretical calculations, allow for a detailed assignment of the fundamental vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of solid-phase this compound has been recorded to identify its characteristic vibrational frequencies. nih.gov The spectrum is marked by several distinct bands corresponding to the stretching and bending vibrations of the various functional groups within the molecule.

Key vibrational modes observed in the FTIR spectrum include the C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. The C≡N stretching vibration is a prominent feature, usually found in the 2240-2220 cm⁻¹ range. The aromatic C-C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-F and C-Cl stretching vibrations are also characteristic, though their positions can be influenced by coupling with other modes. In-plane and out-of-plane bending vibrations of the C-H bonds and the benzene (B151609) ring itself are observed at lower frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FTIR data, the FT-Raman spectrum of this compound in the solid phase has also been analyzed. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that may be weak or absent in the FTIR spectrum.

Normal Coordinate Analysis and Vibrational Assignments

To definitively assign the observed vibrational frequencies from both FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. nih.govresearchgate.net This analysis involves the development of a force field that describes the potential energy of the molecule as a function of its atomic displacements. By solving the secular equation, theoretical vibrational frequencies and their corresponding potential energy distributions (PEDs) can be calculated.

The PED values indicate the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the experimental bands. For instance, a band with a high PED contribution from the C≡N stretching coordinate can be confidently assigned as the nitrile stretching mode. This detailed assignment is crucial for understanding the coupling between different vibrational modes within the molecule.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are instrumental in complementing and interpreting experimental spectroscopic data. These computational methods provide insights into the optimized geometry, electronic structure, and vibrational frequencies of molecules like this compound.

Density Functional Theory (DFT) Approximations and Basis Sets

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying molecular systems. semanticscholar.org DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide excellent agreement with experimental vibrational spectra for a wide range of molecules, including this compound. nih.gov

The choice of the basis set is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-311++G(d,p), are commonly used in conjunction with DFT calculations for this class of compounds. nih.gov The B3LYP/6-311++G(d,p) level of theory has been successfully used to calculate the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities of this compound. nih.gov The calculated frequencies, after appropriate scaling, show a very good correlation with the experimental FTIR and FT-Raman data, allowing for a reliable and detailed interpretation of the vibrational spectra. nih.gov

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FTIR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

| C-H Stretching | ~3070 | ~3075 | ~3080 |

| C≡N Stretching | ~2235 | ~2235 | ~2230 |

| Aromatic C-C Stretching | ~1580 | ~1585 | ~1582 |

| Aromatic C-C Stretching | ~1480 | ~1480 | ~1478 |

| C-F Stretching | ~1260 | ~1260 | ~1255 |

| C-Cl Stretching | ~790 | ~790 | ~785 |

Note: The values in this table are approximate and are intended for illustrative purposes based on typical ranges for these vibrations and findings in related studies. nih.gov Actual experimental and calculated values can vary based on specific conditions and computational parameters.

Electronic Structure Characterization (HOMO-LUMO Orbital Analysis)

The electronic properties of aromatic compounds like this compound are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. sapub.orgphyschemres.org A smaller energy gap suggests that a molecule can be polarized more easily and indicates higher chemical reactivity, as less energy is required for electronic transitions. sapub.org

Computational methods, particularly Density Functional Theory (DFT) at the B3LYP level, are widely used to calculate the energies of these frontier orbitals and related quantum chemical descriptors. nih.govmaterialsciencejournal.org These calculations reveal that the HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The analysis of the HOMO-LUMO gap, therefore, provides crucial information on charge transfer interactions that can occur within the molecule. nih.govresearchgate.net

From the HOMO and LUMO energy values, several key quantum chemical identifiers can be derived to further characterize the molecule's reactivity. These descriptors provide a quantitative measure of various electronic properties.

Table 1: Quantum Chemical Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. actascientific.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable species. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. researchgate.net |

| Global Electrophilicity (ω) | μ² / 2η | Quantifies the energy lowering due to maximal electron flow between a donor and an acceptor. actascientific.com |

This table is interactive. Click on the headers to learn more about each descriptor.

Theoretical Spectrogram Construction and Validation

The construction of theoretical vibrational spectra, such as Fourier Transform Infrared (FT-IR) and FT-Raman, is a powerful tool for understanding the molecular structure of compounds like this compound. This process begins with the calculation of the molecule's optimized geometry and harmonic vibrational frequencies using quantum chemical methods like DFT (e.g., B3LYP) or ab initio Hartree-Fock (HF) calculations with a suitable basis set, such as 6-311++G(d,p). researchgate.net

The vibrational frequencies computed through these methods are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are typically scaled using empirical scale factors to achieve better agreement with experimental data. researchgate.netresearchgate.net The resulting scaled theoretical wavenumbers can then be compared directly with the peaks in the experimental FT-IR and FT-Raman spectra. researchgate.net

This comparison serves two primary purposes:

Validation: A strong correlation between the theoretical and experimental spectra validates the accuracy of the computational method and the calculated molecular geometry. researchgate.net

Assignment: It allows for a detailed and unambiguous assignment of the fundamental vibrational modes of the molecule. The theoretical calculations provide insights into the nature of the vibrations corresponding to each spectral band. nih.gov

Theoretical spectrograms for FT-IR and FT-Raman spectra of the related molecule 3-chloro-4-fluorobenzonitrile (B37791) have been successfully constructed and show good agreement with experimental findings. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For flexible molecules, this analysis is crucial for identifying the most stable structures that are likely to exist under experimental conditions. This is achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of one or more internal coordinates, such as dihedral angles. researchgate.netresearchgate.net

Using computational methods like DFT, the PES can be scanned by systematically changing specific geometric parameters. researchgate.net The minima on this surface correspond to stable conformers. This analysis is vital for interpreting spectroscopic results, as different conformers can exhibit distinct spectral signatures. researchgate.net Such studies have been performed for both the neutral ground state (S₀) and the cationic ground state (D₀) of various molecules to understand how ionization affects the preferred molecular geometry. researchgate.net While specific PES data for this compound is not detailed in the provided context, this methodology is standard for characterizing the structural properties of substituted benzenes.

Gas-Phase Spectroscopic Techniques

Gas-phase spectroscopic techniques provide exceptionally detailed information about the intrinsic properties of isolated molecules, free from the intermolecular interactions present in condensed phases.

Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. It is particularly effective for studying the first electronically excited state (S₁). mdpi.com In a typical two-color REMPI experiment, a tunable laser excites molecules from their ground state (S₀) to specific vibronic levels within the S₁ state. A second laser pulse, with sufficient energy, then ionizes the excited molecules. mdpi.comnih.gov

By monitoring the ion signal as the first laser's wavelength is scanned, a high-resolution vibronic spectrum of the S₁ ← S₀ transition is obtained. researchgate.net This method has been successfully applied to study related compounds like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), allowing for the precise determination of their S₁ state origins (excitation energies) and the assignment of active vibrational modes in the excited state. mdpi.comresearcher.liferesearchgate.net

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that yields detailed vibrational spectra of the cationic ground state (D₀). mdpi.com It is often coupled with REMPI. In a MATI experiment, molecules are first excited to a selected vibrational level of the S₁ state. A second, tunable laser then provides the energy to reach the ionization threshold. nih.gov

The technique selectively detects ions with nearly zero kinetic energy, which are formed when the laser energy precisely matches the adiabatic ionization energy (AIE). researchgate.netmdpi.com Scanning the second laser's energy produces a spectrum with sharp peaks corresponding to the vibrational levels of the cation. This allows for an extremely accurate determination of the AIE and the vibrational frequencies of the D₀ state. mdpi.com This technique has been instrumental in characterizing the cationic states of 2-fluorobenzonitrile and 3-fluorobenzonitrile. nih.govresearcher.lifescilit.com

Table 2: Spectroscopic Data for Related Fluorobenzonitriles

| Compound | Technique | State | Band Origin / Adiabatic Ionization Energy (cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | REMPI | S₁ | 36,028 ± 2 | mdpi.comnih.govresearcher.life |

| 2-Fluorobenzonitrile | MATI | D₀ | 78,650 ± 5 | mdpi.comnih.govresearcher.life |

| 3-Fluorobenzonitrile | REMPI | S₁ | 35,989 ± 2 | mdpi.comnih.govresearcher.life |

| 3-Fluorobenzonitrile | MATI | D₀ | 78,873 ± 5 | mdpi.comnih.govresearcher.life |

This table presents data for structurally similar molecules to illustrate the precision of REMPI and MATI techniques.

Franck-Condon Simulations for Vibronic and Cationic States

The interpretation of complex vibronic spectra obtained from REMPI and MATI experiments relies heavily on theoretical simulations. Franck-Condon (FC) simulations are used to predict the intensities of transitions between different electronic states (e.g., S₁ ← S₀ and D₀ ← S₁). mdpi.comnih.gov

The FC principle states that the most probable vibronic transitions are those that involve minimal change in the nuclear coordinates. The simulations are based on the geometries, vibrational frequencies, and normal modes of the initial and final states, which are typically calculated using DFT methods. researcher.life By comparing the simulated spectrum with the experimental one, researchers can confidently assign the observed spectral peaks to specific vibrational modes in the excited (S₁) and cationic (D₀) states. researchgate.netmdpi.com This combined experimental and theoretical approach has proven essential for the detailed analysis of the vibronic and cationic features of fluorinated benzonitriles. mdpi.comnih.gov

Applications of 4 Chloro 3 Fluorobenzonitrile As a Versatile Building Block

Role in the Synthesis of Difluorobenzonitriles

A significant application of 4-chloro-3-fluorobenzonitrile is its role as a key intermediate in the synthesis of difluorinated benzonitriles. usbio.netchemicalbook.com These difluoro compounds are valuable precursors for a number of industrial products, including pharmaceuticals and herbicides.

The synthesis of 3,4-difluorobenzonitrile (B1296988) often proceeds through a halogen-exchange (HALEX) reaction, starting from 3,4-dichlorobenzonitrile (B1293625). In this process, this compound is a critical, albeit sometimes transient, intermediate. researchgate.netaudreyli.com

The reaction involves treating 3,4-dichlorobenzonitrile with a fluoride (B91410) source, typically spray-dried potassium fluoride (KF). audreyli.com The process is facilitated by a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide, in a high-boiling point aprotic solvent like 1,3-dimethylimidazolidine-2-one (DMI). researchgate.netaudreyli.com The reaction first substitutes one chlorine atom to form this compound, which is then converted to the final 3,4-difluorobenzonitrile product under the reaction conditions. audreyli.com

Research has shown that the choice of solvent and temperature is crucial for achieving high yields. Solvents like DMI are effective due to their high boiling point and ability to solubilize the reactants. audreyli.com

Table 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile (3,4-DCBN)

| Solvent | Catalyst (equiv.) | Temperature (°C) | Yield of 3,4-DFBN (%) | Yield of this compound (%) |

|---|---|---|---|---|

| DMI | 0.1 | Reflux | 65 | - |

| DMI | None | 290 | 64 | - |

| DMSO | 0.1 | Reflux | Not Detected | - |

Data derived from studies on the synthesis of 3,4-Difluorobenzonitrile (3,4-DFBN). The formation of this compound is a key intermediate step. audreyli.com

Pharmaceutical Development and Medicinal Chemistry

The unique electronic properties and substitution pattern of this compound make it a valuable scaffold in medicinal chemistry. netascientific.comchemimpex.com The introduction of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor for a wide range of therapeutic agents. netascientific.com

This compound is utilized as an intermediate in the synthesis of novel anticancer agents. chemimpex.com The chloro- and fluoro-substituted phenyl ring is a common feature in various kinase inhibitors and other compounds that target cancer cell pathways. Its structure allows for strategic modifications to optimize potency and selectivity against specific cancer cell lines. For instance, related benzonitrile (B105546) structures are used to create inhibitors of enzymes crucial for cancer cell survival. ossila.com

The compound also serves as a building block in the development of anti-inflammatory drugs. netascientific.comchemimpex.comchemimpex.com The synthesis of complex molecules designed to modulate inflammatory pathways often employs intermediates like this compound to construct the desired pharmacophore. The specific halogenation pattern can influence the drug's efficacy and interaction with biological targets. chemimpex.com

Beyond established areas, this compound is instrumental in creating novel therapeutic compounds for various diseases. Its reactivity allows for its incorporation into diverse molecular frameworks.

One notable example is in the development of inhibitors for Toxoplasma gondii, the parasite responsible for toxoplasmosis. Researchers have used 3-chloro-4-fluorobenzonitrile (B37791) (an isomer, though the principle applies) in a nucleophilic substitution reaction to synthesize a series of compounds targeting the parasite's enoyl reductase enzyme. nih.gov

Table 2: Synthesis of a Novel Therapeutic Intermediate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2,6-Dimethoxy-4-propylphenol | 3-Chloro-4-fluorobenzonitrile | K₂CO₃ | DMSO | 100 °C, 12 h | 3-Chloro-4-(2,6-dimethoxy-4-propylphenoxy)benzonitrile |

Synthesis of an intermediate for potential antitoxoplasmosis agents. nih.gov

In another application, the 3-fluorobenzonitrile (B1294923) moiety, derived from precursors like this compound, is part of a molecule developed as a glycine (B1666218) transport (GlyT-1) inhibitor, which has potential applications in the treatment of schizophrenia. openmedicinalchemistryjournal.com

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, aiming to optimize a lead compound's activity by making systematic chemical modifications. This compound is an excellent starting point for such studies.

The chlorine and fluorine atoms on the benzene (B151609) ring serve as reactive handles for nucleophilic substitution reactions, allowing chemists to easily generate a library of analogs. mdpi.com For example, the fluorine atom can be displaced by various phenols, amines, or thiols to explore how different substituents at that position affect the compound's biological activity. mdpi.comconicet.gov.ar By correlating these structural changes with changes in potency, selectivity, or metabolic stability, researchers can build a detailed SAR profile. This information is critical for rationally designing more effective and safer therapeutic agents. conicet.gov.ar

Agrochemicals Research and Development

The unique molecular structure of this compound makes it an important precursor in the agrochemical industry. The incorporation of fluorine atoms into active ingredients is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides. This compound provides a reliable route to introduce both chloro and fluoro substituents onto an aromatic ring, which is a common scaffold in many modern agrochemicals.

Synthesis of Herbicides and Fungicides

This compound is a key intermediate in the synthesis of active ingredients for herbicides and fungicides. nih.govworktribe.com Its primary role is as a building block, which, through multi-step chemical reactions, is converted into more complex molecules with desired biological activities. nih.gov The presence of both chlorine and fluorine on the benzonitrile ring allows for selective chemical modifications, contributing to the final product's efficacy and target specificity. nih.govworktribe.com

One notable application is its role as a key intermediate in the synthesis of other fluorinated benzonitriles, which are themselves precursors to potent agrochemicals. For instance, research has shown that during the halogen-exchange reaction to produce 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile, this compound is formed as a crucial transient compound. audreyli.com This resulting 3,4-difluorobenzonitrile is a known intermediate in the preparation of fluorophenoxy herbicides, a class of chemicals used for weed control in various crops. audreyli.com This pathway highlights how this compound is a critical component in the manufacturing chain of certain agricultural products.

The chemical properties imparted by this intermediate are vital for the biological function of the final herbicide or fungicide. The fluorine atom, in particular, is known to enhance the metabolic stability of agrochemicals, meaning they are not easily broken down by the target organism's enzymes, thus prolonging their active effect.

Table 1: Role in Agrochemical Synthesis

| Feature | Description | Source |

|---|---|---|

| Intermediate Role | Serves as a key building block for herbicides and fungicides. | nih.govworktribe.com |

| Synthetic Pathway | Key intermediate in the synthesis of 3,4-difluorobenzonitrile, a precursor to fluorophenoxy herbicides. | audreyli.com |

| Contribution to Efficacy | The incorporated halogen atoms enhance the metabolic stability and selectivity of the final active ingredient. | nih.gov |

Formulation of Crop Protection Products

In the context of crop protection products, the primary contribution of this compound is in the synthesis of the active ingredient itself, rather than being a component of the final formulation (the mixture applied to crops). The formulation of a crop protection product involves combining the active ingredient with various other substances like solvents, stabilizers, and adjuvants to ensure effective delivery and performance in the field.

The properties of the active ingredient, which are defined during its synthesis from intermediates like this compound, are crucial for the formulation's success. nih.gov For example, the lipophilicity and chemical stability endowed by the chloro and fluoro groups can influence how the active ingredient is absorbed and translocated within a target weed or fungus. This makes the design of molecules using this intermediate a critical step in developing effective pest and weed control solutions for modern agriculture. nih.govgoogle.com

Contributions to Material Science

The same reactivity and structural features that make this compound valuable in agrochemicals also underpin its use in material science. It serves as a monomer or a modifying agent in the creation of high-performance materials where specific properties like heat resistance, chemical inertness, and unique optical characteristics are required. chemimpex.commyskinrecipes.com

Synthesis of Specialty Polymers and Resins

This compound is utilized in the production of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance. chemimpex.com Fluorinated polymers are well-known for their stability and durability, and this compound provides a means to incorporate fluorine into a polymer backbone.

Its derivatives are used in the synthesis of high-performance polymers such as fluorinated polyimides. researchgate.net Polyimides are a class of polymers known for their exceptional heat resistance, mechanical strength, and insulating properties, making them suitable for demanding applications in electronics and aerospace. The incorporation of fluorinated benzonitrile units can further improve these properties, particularly by increasing thermal stability and lowering the material's dielectric constant, which is advantageous for electronic components. researchgate.net The nitrile group and halogen atoms provide reactive sites for polymerization and cross-linking, allowing for the creation of robust and resilient polymer networks.

Table 2: Application in Polymer Science

| Polymer Type | Contribution of this compound | Resulting Properties | Source |

|---|---|---|---|

| Fluorinated Polyimides | Used as a building block or precursor to monomers for polymerization. | Enhanced thermal stability, chemical resistance, and desirable electrical insulating properties. | chemimpex.comresearchgate.net |

| Specialty Resins | Acts as a component to create robust, cross-linked networks. | Increased durability and resistance to harsh chemical environments. | chemimpex.com |

Development of Fluorescent Dyes and Optical Materials

In the field of optical materials, fluorinated benzonitriles are foundational components for the synthesis of advanced fluorescent dyes. nih.govchemimpex.com The benzonitrile unit can act as an electron-accepting core in donor-acceptor type chromophores, which are molecules designed to absorb and emit light at specific wavelengths.

The presence and position of the chloro and fluoro substituents on the benzonitrile ring allow for fine-tuning of the molecule's electronic structure. worktribe.com This tuning capability is critical for designing dyes with specific photophysical properties, such as high quantum yield (efficiency of light emission) and stability. These tailored dyes are essential for applications in biological imaging and diagnostics, where they are used as markers to visualize cellular structures and processes. chemimpex.com Furthermore, research into advanced optical materials has shown that fluorinated benzonitrile derivatives are key to developing materials with properties like Thermally Activated Delayed Fluorescence (TADF), which are used in the manufacturing of highly efficient Organic Light-Emitting Diodes (OLEDs) for displays and lighting. rsc.org

Structure Reactivity and Structure Property Relationship Studies of 4 Chloro 3 Fluorobenzonitrile

Influence of Halogen Substituent Positions on Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is governed by the balance of inductive and resonance effects of its substituents. Halogens exhibit a dual nature; they are electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack. govtpgcdatia.ac.inquora.commsu.edu Concurrently, they possess lone pairs of electrons that can be donated to the aromatic π-system through the resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. govtpgcdatia.ac.inaakash.ac.in

In 4-Chloro-3-fluorobenzonitrile, both chlorine and fluorine atoms deactivate the ring through their strong -I effect. msu.edu For halogens, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene itself in electrophilic substitutions. govtpgcdatia.ac.inmsu.edu The deactivating strength based on electronegativity follows the order F > Cl > Br > I. libretexts.org However, the +R effect, which involves the overlap of the halogen's p-orbital with the ring's 2p-orbitals, is most effective for fluorine due to comparable orbital sizes, and decreases down the group. govtpgcdatia.ac.inaakash.ac.in

The specific placement of the halogens in this compound is critical. The fluorine at the C3 (meta) position and chlorine at the C4 (para) position, relative to the nitrile group, significantly influences the molecule's susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom activates adjacent positions for nucleophilic attack. This electronic arrangement makes the compound a key intermediate in reactions such as the synthesis of difluorobenzonitriles. audreyli.comresearchgate.net For instance, in halogen-exchange fluorination, the chlorine at C4 is targeted for substitution.

Comparative Studies with Isomeric Chlorofluorobenzonitriles

The importance of substituent positioning is clearly illustrated when comparing this compound with its isomer, 3-Chloro-4-fluorobenzonitrile (B37791). While both molecules have the same molecular formula and substituents, their chemical reactivity differs significantly, particularly in halogen-exchange reactions.

During the synthesis of 3,4-difluorobenzonitrile (B1296988) from 3,4-dichlorobenzonitrile (B1293625) using potassium fluoride (B91410) (KF), both this compound and 3-Chloro-4-fluorobenzonitrile can be formed as reaction intermediates. audreyli.com However, studies show that this compound is a transient species that is rapidly consumed to form the final product, 3,4-difluorobenzonitrile. In contrast, its isomer, 3-chloro-4-fluorobenzonitrile, accumulates in the reaction mixture, indicating its lower reactivity under these conditions. audreyli.com This difference in reactivity highlights that the fluorine atom at the meta position (C3) in this compound provides a stronger activation for the substitution of the chlorine atom at C4, compared to the arrangement in the 3-chloro-4-fluoro isomer.

The table below presents a comparison of key properties and reactivity observations for these two isomers.

| Property | This compound | 3-Chloro-4-fluorobenzonitrile |

|---|---|---|

| CAS Number | 110888-15-8 | 117482-84-5 innospk.com |

| Molecular Weight | 155.56 g/mol sigmaaldrich.com | 155.56 g/mol innospk.comsigmaaldrich.com |

| Melting Point | Not specified | 69-71 °C innospk.comsigmaaldrich.com |

| Boiling Point | Not specified | 213.6±20.0 °C at 760 mmHg innospk.com |

| Reactivity in Halogen-Exchange | Key transient intermediate, rapidly converted to 3,4-difluorobenzonitrile. audreyli.com | More stable intermediate, accumulates in the reaction mixture. audreyli.com |

Electronic Effects of the Nitrile Group on Ring Activation/Deactivation

The nitrile group (-C≡N) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. govtpgcdatia.ac.innumberanalytics.com This group strongly influences the electronic properties of the aromatic ring to which it is attached.

Key Electronic Effects:

Ring Deactivation (Electrophilic Substitution): The nitrile group deactivates the benzene ring towards electrophilic aromatic substitution by significantly withdrawing electron density from the π-system. govtpgcdatia.ac.in This makes the ring less nucleophilic and therefore less reactive towards electrophiles.

Meta-Direction (Electrophilic Substitution): In electrophilic substitution reactions, the nitrile group is a meta-director. govtpgcdatia.ac.in The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and thus the preferred sites for electrophilic attack.

Ring Activation (Nucleophilic Substitution): Conversely, the strong electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov It helps to stabilize the negative charge that develops in the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to the nitrile group.

In this compound, the nitrile group, along with the halogens, makes the aromatic ring highly electron-deficient. This enhanced electrophilicity is crucial for its role as a substrate in SNAr reactions, where a nucleophile replaces the chlorine atom at the C4 position. Computational studies on substituted benzonitriles confirm that electron-withdrawing substituents increase the electrophilicity of the molecule. researchgate.net

The table below summarizes the directing and activating/deactivating effects of the nitrile group.

| Reaction Type | Effect of Nitrile Group | Preferred Position of Attack |

|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivating | Meta |

| Nucleophilic Aromatic Substitution | Strongly Activating | Ortho, Para |

Stereoelectronic Factors Governing Chemical Transformations

Stereoelectronic effects are factors arising from the spatial arrangement of orbitals and their electronic interactions that influence the outcome of a chemical reaction. In this compound, these effects are critical in determining its reactivity and the stability of its transition states and intermediates.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine) to form a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this complex is a key factor governing the reaction rate.

The stereoelectronic contributions in this process include:

Orbital Overlap: The electron-withdrawing ability of the nitrile group and the fluorine atom is transmitted through the π-system of the benzene ring. The alignment of the p-orbitals of the ring atoms with the π-orbitals of the nitrile group allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.

Inductive and Resonance Stabilization: The powerfully electron-withdrawing nitrile group at the para position provides substantial resonance stabilization to the negative charge of the intermediate, which is delocalized onto the electronegative nitrogen atom. The fluorine atom at the meta position contributes strong inductive stabilization. This combined electronic pull makes the C4 carbon highly electrophilic and stabilizes the subsequent intermediate.

Leaving Group Ability: The C-Cl bond is weaker than the C-F bond, making chloride a better leaving group than fluoride in SNAr reactions under many conditions. In the context of halogen exchange to produce 3,4-difluorobenzonitrile, the nucleophilic attack by a fluoride ion is directed at the carbon bearing the chlorine atom. The stereoelectronic setup of this compound, with strong activation from the nitrile and fluorine groups, facilitates the cleavage of the C-Cl bond.

These factors collectively explain why this compound is a highly reactive intermediate in certain syntheses, readily undergoing substitution at the C4 position. audreyli.com

Environmental Fate and Occupational Safety Considerations in Research

Environmental Degradation Pathways and Metabolites

Microorganisms have demonstrated the ability to evolve enzymatic pathways to break down a wide variety of synthetic, halogenated organic compounds nih.gov. For halogenated aromatics, these pathways often involve initial dehalogenation (removal of chlorine or fluorine atoms) and hydroxylation (addition of a hydroxyl group) to the aromatic ring. The nitrile group (-C≡N) is also susceptible to microbial action, typically undergoing enzymatic hydrolysis first to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH).

Based on these general principles, a potential microbial degradation pathway for 4-Chloro-3-fluorobenzonitrile could involve the following steps:

Hydrolysis of the nitrile group: Transformation of this compound into 4-chloro-3-fluorobenzamide.

Further hydrolysis: Conversion of the benzamide (B126) intermediate into 4-chloro-3-fluorobenzoic acid.

Ring cleavage: Subsequent enzymatic processes would break open the aromatic ring, eventually leading to mineralization (complete breakdown into CO2, water, and inorganic halides).

Photodegradation, or breakdown by sunlight, is another significant pathway for chemicals present in surface waters or on soil surfaces. Studies on similar molecules, such as 4-chloronitrobenzene, have shown that degradation is initiated by hydroxyl radicals, which can displace the chlorine atom and other functional groups nih.gov. This suggests that this compound could be susceptible to photolytic processes, leading to the formation of various phenolic intermediates and the release of chloride and fluoride (B91410) ions.

Table 1: Potential Intermediates in the Degradation of this compound

| Potential Intermediate Compound | Potential Formation Pathway |

|---|---|

| 4-Chloro-3-fluorobenzamide | Microbial hydrolysis of the nitrile group |

| 4-Chloro-3-fluorobenzoic acid | Microbial hydrolysis of the amide group |

| Various chlorofluorophenols | Photodegradation via hydroxyl radical attack |

Research on Environmental Mobility and Bioavailability

Specific research on the environmental mobility, soil adsorption, and bioavailability of this compound has not been extensively published. However, its physical and chemical properties can provide insights into its likely behavior in the environment. As a solid with a relatively high melting point (79-81°C) and a predicted density greater than water, its environmental distribution would be significantly influenced by its water solubility chemicalbook.com.

Generally, halogenated aromatic compounds exhibit low water solubility and a preference for associating with organic matter in soil and sediment. This strong adsorption reduces the compound's mobility, limiting its potential to leach through the soil profile and contaminate groundwater researchgate.netresearchgate.net. It is therefore probable that this compound would exhibit limited mobility in most soil types, with its movement being largely confined to soil particle transport through erosion.

Bioavailability, the extent to which the compound can be taken up by living organisms, is closely linked to its mobility and partitioning behavior. Chemicals that are strongly adsorbed to soil particles are generally less bioavailable to soil microorganisms and plants. Consequently, the potential for significant bioaccumulation of this compound in the food chain is presumed to be low, although this would need to be confirmed by specific experimental studies.

Development of Safe Handling Procedures in Laboratory Settings

The development of safe handling procedures for this compound is critical due to its documented health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance with significant acute toxicity nih.gov. Adherence to established safety protocols is essential to minimize exposure risk in a research laboratory setting.

Hazard Profile

The compound is classified as acutely toxic and an irritant. Exposure via inhalation, ingestion, or skin contact can be harmful or toxic nih.gov.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed / Toxic if swallowed | Danger / Warning |

| Acute Toxicity, Dermal | Toxic in contact with skin / Harmful in contact with skin | Danger / Warning |

| Acute Toxicity, Inhalation | Toxic if inhaled | Danger |

| Skin Corrosion/Irritation | Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | May cause respiratory irritation | Warning |

Source: Adapted from PubChem CID 2736539 nih.gov

Safe Handling Procedures

To mitigate these risks, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and strict hygiene practices, is required.

Engineering Controls: All work involving this compound, especially the handling of the solid powder or preparation of solutions, should be conducted within a certified laboratory chemical hood to prevent inhalation of dust or vapors nj.govnih.gov. An emergency eyewash station and safety shower must be readily accessible in the immediate work area nj.gov.

Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial for preventing skin and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard/Specification |

|---|---|---|

| Eyes/Face | Chemical safety goggles or a face shield | Protection should meet standards such as OSHA 29 CFR 1910.133 or European Standard EN166. |

| Hands | Chemically resistant, impervious gloves | Nitrile gloves are generally suitable for incidental contact, but glove selection guides should be consulted for extended use or immersion nih.gov. |

| Body | Laboratory coat, long-sleeved clothing | Protective clothing should be worn to prevent skin contact. |

| Respiratory | None required with adequate engineering controls | If engineering controls are insufficient, a NIOSH-approved respirator must be used in accordance with a formal respiratory protection program nih.gov. |

Hygiene Measures: Researchers should wash their hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated work clothing should not be taken home and should be laundered by individuals informed of the chemical's hazards nj.gov. Eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled or stored.

Storage and Spills: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. In the event of a spill, the area should be evacuated. Spills of the solid material should be carefully swept up, avoiding dust generation, and placed into a suitable, labeled container for chemical waste disposal.

By implementing these comprehensive safety measures, the risks associated with the laboratory use of this compound can be effectively managed.

Patent Landscape and Intellectual Property Analysis of 4 Chloro 3 Fluorobenzonitrile

Review of Patented Synthetic Routes and Methodologies

Patented methods for the synthesis of 4-Chloro-3-fluorobenzonitrile and related fluorinated benzonitriles primarily revolve around halogen exchange (Halex) reactions and, to a lesser extent, chlorination of precursors. The overarching goal of these patented methodologies is to enhance reaction efficiency, increase yield, and simplify purification processes.

A dominant theme in the patent literature is the conversion of a corresponding chlorobenzonitrile to a fluorobenzonitrile. A key patented process involves the reaction of chlorobenzonitriles with an alkali metal fluoride (B91410), such as potassium fluoride, to facilitate a chlorine-fluorine exchange. google.com One such patent details a method using a specific catalyst system, such as a quaternary ammonium (B1175870) compound with at least one alkoxypolyoxyalkyl radical, to improve reaction rates and minimize byproduct formation. google.com The reaction is typically carried out in the absence of a solvent or in the presence of a small amount of an aprotic dipolar solvent at temperatures ranging from 80 to 220°C. google.com

Another patented approach involves the vapor-phase reaction of a substituted nitroaromatic compound with a chlorinating agent, which can be used to prepare various chloro-substituted benzonitriles, including this compound. google.com Furthermore, patents for related compounds provide insight into applicable methodologies. For instance, the synthesis of 3,4-difluorobenzonitrile (B1296988) has been patented via a process where 3-chloro-4-fluorobenzonitrile (B37791) serves as an intermediate, formed by the halogen exchange reaction of 3,4-dichlorobenzonitrile (B1293625) with potassium fluoride. chemicalbook.com This reaction is often conducted in a solvent like cyclohexane, with the subsequent step proceeding at a higher temperature to complete the fluorination. chemicalbook.com

The table below summarizes various patented synthetic methodologies relevant to the production of this compound and its isomers.

| Patent Reference | Methodology | Starting Material(s) | Key Reagents & Conditions | Relevance |

|---|---|---|---|---|

| US5466859A | Halogen Exchange | Chlorobenzonitriles (e.g., Dichlorobenzonitrile) | Alkali metal fluoride; Quaternary ammonium compound catalyst; 80-220°C. google.com | Directly applicable for preparing chlorofluorobenzonitriles. google.com |

| US4582948A | Vapor-Phase Chlorination | Substituted Nitroaromatic Compound | Chlorinating agent in vapor phase. google.com | Alternative route to chloro-substituted benzonitriles. google.com |

| CN1443755A | Halogen Exchange | p-Chlorobenzonitrile | Potassium fluoride; 1,3-dimethyl-2-imidazolidinone (B1670677) solvent; 260–285°C. google.com | Demonstrates high-temperature/pressure conditions for related compounds. google.com |

| CN85100467A | Catalytic Halogen Exchange | Chloro-benzonitrile | Alkali metal fluoride; Aprotic polar solvent (e.g., sulfolane); Perfluoroalkyl oxa-carboxylic acid derivative catalyst. google.com | Focuses on a novel catalyst class to improve reaction efficiency. google.com |

Analysis of Patented Applications in Pharmaceutical and Agrochemical Sectors

This compound is consistently identified in patent literature as a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. google.comgoogleapis.comgoogle.com Its utility stems from its role as a molecular scaffold, allowing for the introduction of specific functionalities required for biological activity.